Diethyl Rivastigmine
Übersicht
Beschreibung
Diethyl Rivastigmine is a variant of Rivastigmine, which is a cholinesterase inhibitor used to treat mild to moderate dementia in Alzheimer’s and Parkinson’s .
Synthesis Analysis
The synthesis of Rivastigmine involves several steps. It starts with the screening of various compounds, followed by derivatisation and chiral analysis of the compound . The key steps in the synthesis include stereoselective chlorination of a chiral secondary benzylic alcohol intermediate and amination of the corresponding chloride . During the preparation of Rivastigmine, two impurities were detected and identified .Molecular Structure Analysis
The molecular structure of Diethyl Rivastigmine is C15H24N2O2 . It has been characterized by spectral data including 1H NMR, 13C NMR, and MS .Chemical Reactions Analysis
Rivastigmine is prepared by the reaction of N-ethyl-N-methyl carbamoyl chloride with (S)-3-(1-dimethylaminoethyl)phenol . A stability-indicating HPLC analysis method has been developed for quantitative analysis of Rivastigmine .Physical And Chemical Properties Analysis
Rivastigmine is a carbamate ester obtained by formal condensation of the carboxy group of ethyl (methyl)carbamic acid with the phenolic OH group of 3-[(1S)-1-(dimethylamino)ethyl]phenol . The molecular weight of Diethyl Rivastigmine is 264.36 g/mol .Wissenschaftliche Forschungsanwendungen
Rivastigmine in Neurological Conditions
Rivastigmine has been evaluated for its efficacy in treating neuropsychiatric complications and cognitive impairments in various neurological conditions. Studies have shown its benefits in treating Parkinsonian psychosis, improving cognitive performance, and enhancing attention in dementia associated with Parkinson's disease (Reading, Luce, & McKeith, 2001); (Wesnes, McKeith, Edgar, Emre, & Lane, 2005).
Rivastigmine's Interaction with Cholinesterases
Rivastigmine is known for its interaction with cholinesterases, a key factor in its use for Alzheimer's disease treatment. It exhibits a varied rate of carbamylation in different cholinesterases, significantly impacting its efficacy and reactivation kinetics (Bar-on, Millard, Harel, Dvir, Enz, Sussman, & Silman, 2002).
Effects on Frontotemporal Dementia
In patients with frontotemporal dementia (FTD), rivastigmine has shown potential benefits. A preliminary study indicated improvements in behavioral changes and reduced caregiver burden among FTD patients treated with rivastigmine (Moretti, Torre, Antonello, Cattaruzza, Cazzato, & Bava, 2004).
Neuropharmacological Actions
Rivastigmine's action on voltage-activated K+ currents in rat hippocampal neurons has been studied, revealing its potential beyond antiacetylcholinesterase activity (Pan, Xu, & Wang, 2003).
Impact on Brain Activation in Alzheimer's Disease
Functional magnetic resonance imaging (fMRI) studies have shown that rivastigmine enhances brain activation in Alzheimer's disease patients, particularly in the fusiform and frontal cortices (Rombouts, Barkhof, van Meel, & Scheltens, 2002).
Nose-to-Brain Delivery Studies
Recent advancements include the optimization of rivastigmine-loaded nanostructured lipid carriers for nose-to-brain delivery, aiming to improve bioavailability for Alzheimer’s disease management (Cunha, Costa, Loureiro, Alves, Peixoto, Forbes, Sousa Lobo, & Silva, 2020).
Cognitive Function in Dementia with Lewy Bodies
Studies have also demonstrated rivastigmine's effects on cognitive function in dementia with Lewy bodies, showing significant improvements in attention, working memory, and episodic secondary memory (Wesnes, McKeith, Ferrara, Emre, del Ser, Spano, Cicin‐Sain, Anand, & Spiegel, 2002).
Other Pharmacological Actions
Rivastigmine's role extends to ameliorating experimentally induced gastric mucosal injury, suggesting potential protective actions against gastric damage while highlighting its diverse pharmacological profile (Khalaf, Ahmed, Welson, & Abdelzaher, 2022).
Rivastigmine in Subcortical Vascular Dementia and Parkinson’s Disease Dementia
The dual inhibition of acetylcholinesterase and butyrylcholinesterase by rivastigmine is beneficial in subcortical vascular dementia and Parkinson’s disease dementia, improving cognition and behavioral symptoms (Kandiah, Pai, Senanarong, Looi, Ampil, Park, Karanam, & Christopher, 2017).
Safety And Hazards
Zukünftige Richtungen
Rivastigmine, in particular transdermal administration due to greater tolerability, has the best evidence for treatment of cognitive impairment in Parkinson’s disease dementia (PDD). Research is ongoing to overcome this unmet need for treatment options for cognitive symptoms of PDD . Rivastigmine can modify the levels of several shedding proteins and directs APP processing toward the non-amyloidogenic pathway. This novel property of rivastigmine can be therapeutically exploited for disease-modifying intervention that goes beyond symptomatic treatment for AD .
Eigenschaften
IUPAC Name |
[3-[(1S)-1-(dimethylamino)ethyl]phenyl] N,N-diethylcarbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2/c1-6-17(7-2)15(18)19-14-10-8-9-13(11-14)12(3)16(4)5/h8-12H,6-7H2,1-5H3/t12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRLIVEWNSBETGE-LBPRGKRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)OC1=CC=CC(=C1)C(C)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C(=O)OC1=CC=CC(=C1)[C@H](C)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20431357 | |
Record name | Diethyl Rivastigmine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20431357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl Rivastigmine | |
CAS RN |
1230021-34-7 | |
Record name | Diethyl Rivastigmine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20431357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.